4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine
Overview
Description
“4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H6ClF3N2. It has a molecular weight of 210.58 g/mol . This compound is also known by several other names, including 3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.58 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP), which include “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . These methods are used for the synthesis of several crop-protection products .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Inhibition of Bacterial Phosphopantetheinyl Transferase
- Application Summary: “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine” is used as a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence .
- Methods of Application: The compound is applied to bacterial cultures to inhibit the action of the enzyme .
- Results or Outcomes: The compound was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .
3. Synthesis of Novel Imidazo
- Application Summary: This compound acts as a reactant in the synthesis of novel imidazo .
- Methods of Application: The compound is used in the chemical synthesis process to create new molecules .
- Results or Outcomes: The synthesis results in novel imidazo .
4. Inhibitors of NS5B in Potential Treatment of Hepatitis C
- Application Summary: This compound is used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
- Methods of Application: The compound is used in the chemical synthesis process to create new molecules that can potentially inhibit NS5B, a non-structural protein that is a necessary component for the replication of the hepatitis C virus .
- Results or Outcomes: The synthesis results in potential drug candidates for the treatment of Hepatitis C .
5. Synthesis of FDA-Approved Drugs
- Application Summary: This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .
- Methods of Application: The compound is used in the chemical synthesis process to create new molecules .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
6. Synthesis of Antibacterial Compounds
- Application Summary: The derivatives of 1, 3-diazole, which include “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The compound is used in the chemical synthesis process to create new molecules .
- Results or Outcomes: The synthesis results in potential drug candidates for the treatment of various diseases and disorders .
Safety And Hazards
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4/c1-18-9(15)6(4-17-18)8-7(11)2-5(3-16-8)10(12,13)14/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGQFWFOVYLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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